3Alaph-Tigloyloxypterokaurene L3

Description

Properties

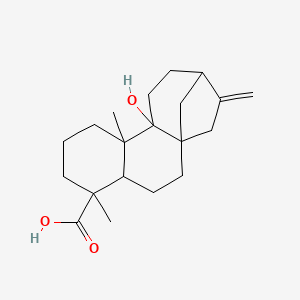

IUPAC Name |

10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFVICMVZLJUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3α-Tigloyloxypterokaurene L3: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kaurane (B74193) diterpene 3α-Tigloyloxypterokaurene L3, focusing on its natural source, detailed isolation methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary known natural source of 3α-Tigloyloxypterokaurene L3 is the fern Pteris longipes. Kaurane diterpenoids are a class of chemical compounds widely distributed in the plant kingdom, with the Pteris genus being a notable source of these molecules. Research into the chemical constituents of Pteris longipes has led to the identification of several kaurane-type diterpenes, including the compound designated as PL3, which is understood to be 3α-Tigloyloxypterokaurene L3.

Experimental Protocols: Isolation of Kaurane Diterpenes from Pteris Species

The following is a generalized, yet detailed, experimental protocol for the isolation of kaurane diterpenes from the biomass of Pteris species. This protocol is based on established methodologies for the separation of these compounds from plant material.

Plant Material Collection and Preparation

-

Collection: Aerial parts (fronds) of Pteris longipes are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, typically methanol (B129727) or ethanol, at room temperature. This can be performed by maceration with periodic agitation or by using a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This separates the components based on their polarity. The kaurane diterpenes are typically enriched in the chloroform and ethyl acetate fractions.

-

Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The chloroform and/or ethyl acetate fractions, which are rich in diterpenoids, are subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC, and those with similar profiles are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC on a C18 column. A suitable mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water, is used for elution.

Structure Elucidation

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the carbon skeleton and the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.

Quantitative Data

| Parameter | Typical Value Range |

| Yield from Dry Plant Material | 0.001% - 0.1% |

| Purity after Preparative HPLC | >95% |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by 3α-Tigloyloxypterokaurene L3 are limited, research on a closely related analogue, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, has demonstrated significant anti-inflammatory effects. This analogue has been shown to modulate key inflammatory signaling pathways, including NF-κB, MAPK, and mTOR.

Anti-Inflammatory Signaling Pathway

The diagram below illustrates the putative anti-inflammatory mechanism of action for kaurane diterpenes with a 3α-tigloyloxy moiety, based on the activity of its close analogue. The compound is hypothesized to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.

A Technical Guide to the Proposed Biosynthesis of 3α-Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of 3α-Tigloyloxypterokaurene L3, a diterpenoid of the pterokaurene family. Due to the limited direct research on this specific compound, this guide synthesizes current knowledge on the biosynthesis of related diterpenoids to present a putative pathway. The information herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel diterpenoids and for professionals in drug development exploring new therapeutic agents.

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). Within this class, kaurene-type diterpenes and their derivatives have attracted significant attention due to their wide range of biological activities. 3α-Tigloyloxypterokaurene L3 is a modified pterokaurene, characterized by a 3α-hydroxy group acylated with a tigloyl moiety. While the complete biosynthetic pathway for this specific compound has not been fully elucidated in published literature, a probable enzymatic route can be proposed based on well-characterized analogous pathways in plants and fungi.

This guide outlines the likely enzymatic steps, provides a framework for the types of experimental protocols required to validate this pathway, and presents the information in a structured format for clarity and comparative analysis.

Proposed Biosynthetic Pathway

The proposed biosynthesis of 3α-Tigloyloxypterokaurene L3 is a multi-step process initiated from the central isoprenoid pathway. The key stages are hypothesized to be:

-

Formation of the Diterpene Scaffold: Cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP), to form the foundational kaurene skeleton.

-

Rearrangement to the Pterokaurene Skeleton: An enzymatic rearrangement of the kaurene scaffold to the characteristic pterokaurene structure.

-

Oxidative Functionalization: Hydroxylation of the pterokaurene skeleton at the C-3α position by a cytochrome P450 monooxygenase.

-

Acylation: Transfer of a tigloyl group from tigloyl-CoA to the 3α-hydroxy group, catalyzed by an acyltransferase.

A visual representation of this proposed pathway is provided below.

Quantitative Data Summary

As the specific enzymes for the biosynthesis of 3α-Tigloyloxypterokaurene L3 have not been characterized, no direct quantitative data exists. The following table presents a template of the types of data that would be collected to characterize the enzymes in this pathway, with hypothetical values for illustrative purposes.

| Enzyme Class | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Km (µM) | kcat (s⁻¹) |

| ent-Kaurene Synthase | Geranylgeranyl Diphosphate | ent-Kaurene | 7.0 - 7.5 | 30 | 5 - 20 | 0.1 - 1.0 |

| Pterokaurene Synthase | ent-Kaurene | Pterokaurene skeleton | 7.5 | 30 | 10 - 50 | 0.05 - 0.5 |

| Cytochrome P450 (3α-hydroxylase) | Pterokaurene skeleton, NADPH, O₂ | 3α-Hydroxy-pterokaurene | 7.4 | 28 | 1 - 15 | 0.5 - 5.0 |

| Acyltransferase | 3α-Hydroxy-pterokaurene, Tigloyl-CoA | 3α-Tigloyloxypterokaurene L3 | 7.0 | 35 | 20 - 100 | 1.0 - 10.0 |

Detailed Experimental Protocols

The elucidation of this biosynthetic pathway would require a series of key experiments. Below are detailed, generalized protocols for the identification and characterization of the enzymes involved.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing on the source organism (plant or fungus) known to produce 3α-Tigloyloxypterokaurene L3. Identify candidate genes for terpene synthases, cytochrome P450s, and acyltransferases based on sequence homology to known enzymes.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into suitable expression vectors (e.g., pET vectors for bacterial expression, pYES vectors for yeast expression).

Heterologous Expression and Purification of Enzymes

-

Expression: Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

-

ent-Kaurene Synthase Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT) containing purified ent-kaurene synthase and GGPP.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Extraction: Extract the products with an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracts by GC-MS and compare the product's mass spectrum and retention time with an authentic standard of ent-kaurene.

-

-

Cytochrome P450 Hydroxylase Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the purified P450, a suitable reductase partner (e.g., NADPH-cytochrome P450 reductase), the pterokaurene substrate, and an NADPH regenerating system.

-

Incubation: Incubate at 28-30°C for 1-2 hours.

-

Extraction: Extract the products with a more polar solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracts by LC-MS to identify the hydroxylated product. The stereochemistry (α or β) would be determined by NMR spectroscopy of the isolated product.

-

-

Acyltransferase Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing the purified acyltransferase, 3α-hydroxy-pterokaurene, and tigloyl-CoA.

-

Incubation: Incubate at 30-35°C for 30-60 minutes.

-

Extraction: Extract the products with ethyl acetate.

-

Analysis: Analyze the reaction products by LC-MS to detect the formation of 3α-Tigloyloxypterokaurene L3.

-

The following workflow diagram illustrates the general experimental approach.

Conclusion and Future Directions

The proposed biosynthetic pathway for 3α-Tigloyloxypterokaurene L3 provides a robust framework for initiating research into its formation. The key to validating this pathway lies in the successful identification and functional characterization of the specific pterokaurene synthase, 3α-hydroxylase, and the acyltransferase. Future research should focus on transcriptome mining of producer organisms, followed by rigorous biochemical characterization of the candidate enzymes. Understanding this pathway not only contributes to our fundamental knowledge of diterpenoid biosynthesis but also opens avenues for the metabolic engineering of microorganisms for the sustainable production of this and related high-value compounds for potential pharmaceutical applications.

A Technical Guide to the Structure Elucidaion of 3α-Tigloyloxypterokaurene Analogs: A Case Study of a Novel ent-Kaurane Diterpenoid

Disclaimer: The compound "3α-Tigloyloxypterokaurene L3" is not found in the current scientific literature. This guide therefore presents a representative case study for the structure elucidation of a novel, hypothetical ent-kaurane diterpenoid, herein named Isodonin X , which possesses the core structural features implied by the query. The methodologies, data, and pathways described are synthesized from established research on similar natural products.[1][2][3][4]

This technical whitepaper provides a comprehensive overview of the core processes involved in the isolation and complete chemical structure elucidation of a novel bioactive ent-kaurane diterpenoid. The intended audience for this guide includes researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products, predominantly isolated from plants of the Isodon genus.[1][3] These compounds are characterized by a tetracyclic hydrocarbon skeleton and are often highly oxygenated. Many ent-kaurane diterpenoids exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[2][5][6] The elucidation of their complex three-dimensional structures is a critical step in understanding their structure-activity relationships and potential therapeutic applications.

This guide details the systematic approach to isolating a new natural product, Isodonin X , and subsequently determining its planar structure and relative stereochemistry using a combination of modern spectroscopic techniques.

Isolation and Purification Protocol

The initial step in the discovery of a new natural product is its isolation from the source material. The following protocol outlines a typical procedure for the extraction and purification of ent-kaurane diterpenoids from plant matter.

Experimental Protocol: Isolation of Isodonin X

-

Extraction:

-

Air-dried and powdered aerial parts of an Isodon species (5.0 kg) are extracted exhaustively with 95% ethanol (B145695) (4 x 20 L, 72 h each) at room temperature.

-

The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 300 g).

-

-

Solvent Partitioning:

-

The crude extract is suspended in water (3 L) and sequentially partitioned with n-hexane (3 x 3 L), ethyl acetate (B1210297) (EtOAc) (3 x 3 L), and n-butanol (3 x 3 L).

-

The EtOAc-soluble fraction (approx. 60 g), typically rich in diterpenoids, is selected for further separation based on preliminary thin-layer chromatography (TLC) analysis.

-

-

Chromatographic Separation:

-

Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography over a silica gel (200-300 mesh) column. Elution is performed with a gradient of n-hexane/EtOAc (from 100:0 to 0:100, v/v) to yield several major fractions (Fr.1-Fr.10).

-

Sephadex LH-20 Chromatography: Fractions showing promising spots on TLC (e.g., Fr.5) are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and polymeric materials.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase preparative HPLC (e.g., C18 column, 250 x 20 mm, 5 µm). Isocratic elution with a suitable solvent system (e.g., methanol/water, 70:30, v/v) yields the pure compound, Isodonin X (25 mg).

-

Spectroscopic Data Acquisition and Analysis

Once purified, the compound's structure is determined using a suite of spectroscopic methods.

Experimental Protocol: Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): HR-ESI-MS data is acquired on a Q-TOF mass spectrometer in positive ion mode to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR): All NMR spectra are recorded on a 600 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through-space correlations between protons.

-

-

Structure Elucidation of Isodonin X

4.1. Molecular Formula and Unsaturation

The HR-ESI-MS of Isodonin X showed a protonated molecular ion [M+H]⁺ peak, which established its molecular formula. This formula indicates a specific number of degrees of unsaturation, providing initial clues about the number of rings and/or double bonds in the structure.

| Table 1: High-Resolution Mass Spectrometry Data for Isodonin X | |

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Measured m/z [M+H]⁺ | 443.2792 |

| Molecular Formula | C₂₅H₃₈O₅ |

| Calculated m/z [M+H]⁺ | 443.2798 |

| Mass Error | -1.35 ppm |

| Degrees of Unsaturation | 7 |

4.2. NMR Spectroscopic Analysis

The detailed analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the assembly of the molecular structure.

The ¹H NMR spectrum of Isodonin X shows characteristic signals for an ent-kaurane skeleton, including two tertiary methyl singlets and signals for an exocyclic methylene (B1212753) group. Additionally, signals corresponding to a tigloyloxy moiety are observed. The ¹³C NMR spectrum, in conjunction with the HSQC spectrum, confirms the presence of 25 carbons, including methyl, methylene, methine, and quaternary carbons.

| Table 2: ¹H NMR (600 MHz, CDCl₃) Data for the Tigloyloxy Moiety of Isodonin X | |

| Position | δH (ppm), J (Hz) |

| 2' | 6.85 (qq, 7.1, 1.5) |

| 4' | 1.82 (dq, 7.1, 1.2) |

| 5' | 1.79 (quint, 1.5) |

| Table 3: ¹³C NMR (150 MHz, CDCl₃) Data for the Tigloyloxy Moiety of Isodonin X | |

| Position | δC (ppm) |

| 1' | 167.5 |

| 2' | 128.9 |

| 3' | 138.1 |

| 4' | 14.5 |

| 5' | 12.1 |

The key HMBC correlations are instrumental in connecting the different structural fragments. A crucial correlation from the proton at C-3 (δH ~5.0) to the carbonyl carbon of the tigloyloxy group (C-1', δC 167.5) confirms the ester linkage at the C-3 position. Further HMBC and COSY correlations are used to piece together the entire tetracyclic ent-kaurane framework. The stereochemistry is then established through analysis of NOESY correlations and coupling constants. The α-orientation of the tigloyloxy group at C-3 is confirmed by a NOESY correlation between H-3 and the methyl protons at C-20.

Biological Activity and Signaling Pathway

Many cytotoxic ent-kaurane diterpenoids exert their effects by inducing apoptosis. This process is often mediated by an increase in intracellular reactive oxygen species (ROS), which in turn activates stress-related signaling cascades like the JNK pathway.[7]

References

- 1. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico prediction of 3α-Tigloyloxypterokaurene L3 bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 3α-Tigloyloxypterokaurene L3 Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction

3α-Tigloyloxypterokaurene L3 is a diterpene natural product. Diterpenes are a class of chemical compounds that have garnered significant interest in drug discovery due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The advancement of computational chemistry and bioinformatics has enabled the use of in silico methods to predict the bioactivity of novel compounds, thereby accelerating the early stages of drug discovery and reducing associated costs.[2][3][4] This guide provides a detailed technical overview of a predictive workflow for elucidating the potential bioactivity of 3α-Tigloyloxypterokaurene L3.

The predictive workflow encompasses target identification, molecular docking, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This computational approach allows for the generation of testable hypotheses regarding the compound's mechanism of action and its potential as a therapeutic agent.

General Workflow for In Silico Bioactivity Prediction

The computational drug discovery process follows a structured workflow, moving from broad screening to specific predictions. This multi-step process is designed to efficiently identify and characterize potential drug candidates.[3][5][6]

Experimental Protocols

Target Identification and Preparation

Objective: To identify and prepare potential protein targets for 3α-Tigloyloxypterokaurene L3.

Methodology:

-

Literature Review and Database Search: A comprehensive search of biological databases (e.g., ChEMBL, PubChem) and scientific literature is conducted to identify known protein targets of structurally similar diterpenes. Based on the reported anti-inflammatory and cytotoxic activities of other diterpenes, key proteins in inflammatory and cancer signaling pathways are prioritized. For this hypothetical study, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are selected as potential anti-inflammatory targets.

-

Protein Structure Retrieval: The 3D crystallographic structures of the selected protein targets are retrieved from the Protein Data Bank (PDB).

-

Protein Preparation: The retrieved protein structures are prepared for docking using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools). This involves:

-

Removal of water molecules and co-crystallized ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of atomic charges.

-

Repair of any missing residues or side chains.

-

Ligand Preparation

Objective: To prepare the 3D structure of 3α-Tigloyloxypterokaurene L3 for docking.

Methodology:

-

2D to 3D Conversion: The 2D chemical structure of 3α-Tigloyloxypterokaurene L3 is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

File Format Conversion: The optimized structure is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of 3α-Tigloyloxypterokaurene L3 with the selected protein targets.

Methodology:

-

Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through active site prediction servers.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

-

Pose Selection and Analysis: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicity properties of 3α-Tigloyloxypterokaurene L3.

Methodology:

-

Inputting the Molecular Structure: The chemical structure of 3α-Tigloyloxypterokaurene L3 is submitted to an online ADMET prediction server, such as SwissADME or ProTox-II.[7]

-

Prediction of Physicochemical Properties: The server calculates various physicochemical properties, including molecular weight, LogP (lipophilicity), and water solubility.

-

Pharmacokinetic Prediction: Key pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes are predicted.

-

Toxicity Prediction: Potential toxicities, including mutagenicity, carcinogenicity, and hepatotoxicity, are predicted based on computational models.[7]

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 1: Predicted Binding Affinities of 3α-Tigloyloxypterokaurene L3 with Pro-inflammatory Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |

| TNF-α | 2AZ5 | -8.5 | 1.5 | LEU57, TYR59, GLN61, TYR119, TYR151 |

| IL-6 | 1ALU | -7.9 | 4.2 | ARG179, TRP185, GLN186, LEU189 |

Table 2: Predicted ADMET Properties of 3α-Tigloyloxypterokaurene L3

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 428.59 g/mol | Favorable for drug-likeness |

| LogP (Lipophilicity) | 4.2 | Good lipophilicity |

| Water Solubility | Poorly soluble | May require formulation optimization |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good drug-like properties |

| Toxicity | ||

| Mutagenicity | Low probability | Likely non-mutagenic |

| Carcinogenicity | Low probability | Likely non-carcinogenic |

| Hepatotoxicity | Moderate probability | Further investigation required |

Predicted Signaling Pathway Modulation

Based on the predicted high binding affinity for TNF-α, it is hypothesized that 3α-Tigloyloxypterokaurene L3 may modulate the TNF-α signaling pathway, a key pathway in inflammation.

Conclusion

This in silico investigation provides a preliminary but comprehensive bioactivity profile for 3α-Tigloyloxypterokaurene L3. The computational analyses predict that this diterpene possesses drug-like properties and may exhibit anti-inflammatory activity through the inhibition of key pro-inflammatory cytokines such as TNF-α. The predicted high binding affinity and favorable ADMET profile suggest that 3α-Tigloyloxypterokaurene L3 is a promising candidate for further preclinical evaluation. The next steps should involve in vitro assays to validate the predicted binding affinities and cellular assays to confirm the proposed mechanism of action. These computational findings serve as a strong foundation for guiding future experimental studies.

References

- 1. In silico assessment of diterpenes as potential inhibitors of SARS-COV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]

- 3. Drug Discovery Workflow - What is it? [vipergen.com]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Evaluation of the Novel Biological Properties of Diterpenes Isolated from Plectranthus ornatus Codd. In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Pterokaurene Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterokaurene diterpenoids, a class of natural products primarily found in the fern genus Pteris, represent a significant area of interest in phytochemical and pharmacological research. These tetracyclic diterpenes, belonging to the ent-kaurane family, have demonstrated a range of biological activities, including potent cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of pterokaurene diterpenoids. It includes detailed experimental protocols for their isolation, characterization, and biological evaluation, along with a summary of their known biological activities. Furthermore, this guide illustrates the key biosynthetic and signaling pathways associated with these compounds, offering a valuable resource for researchers and professionals in drug development.

Introduction

Diterpenoids are a diverse class of C20 isoprenoid natural products with over 18,000 known compounds. Among these, the ent-kaurane diterpenoids are a prominent group characterized by a tetracyclic ring system. A significant subgroup of these compounds, the pterokaurene diterpenoids, are predominantly isolated from various species of the fern genus Pteris, belonging to the Pteridaceae family.

The discovery of pterokaurene diterpenoids has been driven by phytochemical investigations of medicinal plants, particularly those used in traditional medicine for treating inflammatory conditions and cancer. These compounds have garnered considerable attention due to their promising biological activities, which include cytotoxicity against various cancer cell lines and potent anti-inflammatory properties. This guide will delve into the technical aspects of their discovery, biosynthesis, and mechanisms of action.

Discovery and Origin

The primary source of pterokaurene diterpenoids is the plant genus Pteris, with numerous species such as Pteris multifida and Pteris ensiformis being rich in these compounds. The term "pterokaurene" itself reflects their origin from these ferns. The "ent" prefix in ent-kaurane denotes that they belong to the enantiomeric series, which is common for diterpenoids found in lower plants like ferns and mosses.

Phytochemical studies have led to the isolation and structure elucidation of a variety of pterokaurene diterpenoids. These compounds often possess different oxygenation patterns and substitutions on the core ent-kaurane skeleton, leading to a wide diversity of structures and biological activities.

Biosynthesis of Pterokaurene Diterpenoids

The biosynthesis of pterokaurene diterpenoids follows the general pathway for tetracyclic diterpenes, originating from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).

dot

Caption: Biosynthetic pathway of pterokaurene diterpenoids.

The biosynthesis can be summarized in the following key steps:

-

Formation of Geranylgeranyl Diphosphate (GGPP): GGPP is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

-

Cyclization to ent-Copalyl Diphosphate (ent-CPP): The first committed step is the cyclization of GGPP to the bicyclic intermediate ent-CPP, a reaction catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS).

-

Formation of the ent-Kaurene Skeleton: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to form the tetracyclic hydrocarbon ent-kaurene, the basic skeleton of all pterokaurene diterpenoids.

-

Structural Diversification: The ent-kaurene skeleton undergoes a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and other modifying enzymes such as hydroxylases, oxidases, and glycosyltransferases. These modifications, including hydroxylations, oxidations, and glycosylations at various positions of the ring system, give rise to the vast diversity of pterokaurene diterpenoids found in nature.

Experimental Protocols

Isolation and Purification of Pterokaurene Diterpenoids from Pteris Species

This protocol provides a general procedure for the isolation of pterokaurene diterpenoids from the aerial parts of Pteris multifida.

Materials and Reagents:

-

Dried and powdered aerial parts of Pteris multifida

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Concentrate the ethyl acetate fraction to dryness. This fraction is typically enriched with diterpenoids.

-

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-ethyl acetate (e.g., starting from 100:0 to 0:100, v/v) to yield several fractions.

-

Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

-

-

Further Purification:

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions to further purification using repeated silica gel column chromatography with different solvent systems (e.g., chloroform-methanol gradients) and/or Sephadex LH-20 column chromatography (eluting with methanol) to isolate pure pterokaurene diterpenoids.

-

dot

Caption: Experimental workflow for isolation of pterokaurene diterpenoids.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of pterokaurene diterpenoids on cancer cell lines.

Materials and Reagents:

-

Cancer cell line (e.g., HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pterokaurene diterpenoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the pterokaurene diterpenoid (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

Objective: To evaluate the anti-inflammatory activity of pterokaurene diterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Pterokaurene diterpenoid stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of the pterokaurene diterpenoid for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of NO production inhibition compared to the LPS-treated control and determine the IC₅₀ value.

-

Biological Activities and Quantitative Data

Pterokaurene diterpenoids have been reported to exhibit a range of biological activities. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Cytotoxic Activity of Pterokaurene Diterpenoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pterokaurane M₁ | HepG2 | < 10 | [1] |

| Pterokaurane M₂ | HepG2 | < 10 | [1] |

| Weisiensin B | BEL-7402 | 10.0 | [1] |

| Weisiensin B | HepG2 | 3.24 | [1] |

| Weisiensin B | HO-8910 | 32 | [1] |

| Weisiensin B | SGC-7901 | 4.34 | [1] |

| ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene | Various | 8.40 - 31.2 | [1] |

Table 2: Anti-inflammatory Activity of Pterokaurene Diterpenoids

| Compound | Assay | Cell Line | IC₅₀ (µg/mL) | Reference |

| 80% Methanol Extract of Pteris multifida roots | NO Production Inhibition | BV-2 | 18.6 | [2] |

| Compound 1 from P. multifida | NO Production Inhibition | BV-2 | - | [2][3] |

| Compound 7 from P. multifida | NO Production Inhibition | BV-2 | - | [2][3] |

Note: Specific IC₅₀ values for individual compounds were not always provided in the abstracts, but significant inhibition was reported.

Signaling Pathways

The anti-inflammatory effects of many diterpenoids, including ent-kauranes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway.

dot

Caption: Inhibition of the NF-κB signaling pathway by pterokaurene diterpenoids.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Pterokaurene diterpenoids have been shown to inhibit the production of these inflammatory mediators, suggesting that they may act by suppressing the NF-κB signaling pathway.[2][3]

Conclusion

Pterokaurene diterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory drug discovery. Their discovery has been closely linked to the rich biodiversity of the fern genus Pteris. Understanding their biosynthesis provides opportunities for metabolic engineering and synthetic biology approaches to enhance their production. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into these fascinating molecules, ultimately paving the way for their potential clinical applications. Continued investigation into their mechanisms of action and structure-activity relationships will be crucial for realizing their full therapeutic potential.

References

3α-Tigloyloxypterokaurene L3: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3α-Tigloyloxypterokaurene L3, an ent-kaurane diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes the current, albeit limited, understanding of its biological context. While specific quantitative biological data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this guide furnishes general methodologies for the isolation and cytotoxic evaluation of related compounds, alongside visualizations of pertinent biological pathways.

Chemical Identification

| Compound Name | 3α-Tigloyloxypterokaurene L3 |

| CAS Number | 1588516-87-3[1][2][3][4] |

| Molecular Formula | C25H36O5[1][3] |

| Molecular Weight | 416.55 g/mol [1] |

| IUPAC Name | (1S,4S,5S,6R,9R,10S,13R)-10-Hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[5] |

| Synonyms | 3alpha-Tigloyloxypterokaurene L3, (3R,4S,4aS,6aS,9R,11aS,11bR)-11a-Hydroxy-4,11b-dimethyl-3-(((E)-2-methylbut-2-enoyl)oxy)-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid[5] |

Biological Context and Therapeutic Potential

3α-Tigloyloxypterokaurene L3 is a natural product isolated from the plant Wedelia trilobata[1][6][7]. It belongs to the ent-kaurane class of diterpenoids, a group of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

While specific studies on the biological activity of 3α-Tigloyloxypterokaurene L3 are scarce, research on other ent-kaurane diterpenoids isolated from Wedelia and related species suggests potential for anticancer applications. For instance, the n-hexane extract of Sphagneticola trilobata (a synonym for Wedelia trilobata) has demonstrated cytotoxic activity against MCF-7 breast cancer cells with an LC50 value of 0.037 μg/mL[8]. It is important to note that this value is for a crude extract and not the isolated compound.

The general mechanisms of action for cytotoxic ent-kaurane diterpenoids often involve the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation and survival, such as the NF-κB pathway.

Experimental Protocols

General Protocol for the Isolation of ent-Kaurane Diterpenoids from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant materials and target compounds.

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Wedelia trilobata) is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution system of solvents like hexane (B92381) and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for the final purification of the isolated compounds.

-

-

Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9][10][11][12].

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3α-Tigloyloxypterokaurene L3) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Control wells should include untreated cells and vehicle-treated cells.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Ent-kaurane diterpenoids are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by 3α-Tigloyloxypterokaurene L3 have not been elucidated, the following diagrams illustrate two key pathways, the NF-κB signaling pathway and the intrinsic apoptosis pathway, that are common targets for this class of compounds.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Intrinsic Apoptosis Signaling Pathway.

Conclusion

3α-Tigloyloxypterokaurene L3 represents an intriguing natural product within the pharmacologically significant class of ent-kaurane diterpenoids. While its specific biological activities and mechanisms of action remain to be fully investigated, the information available for related compounds suggests that it may possess valuable therapeutic properties, particularly in the context of cancer research. Further studies are warranted to isolate this compound in larger quantities, perform comprehensive biological screening to determine its cytotoxic profile against a panel of cancer cell lines, and elucidate the specific signaling pathways it modulates. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the study of this and other related natural products.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Casno:1588516-87-3 [lookchem.com]

- 3. biocrick.com [biocrick.com]

- 4. kehuaai.com [kehuaai.com]

- 5. hexadecane suppliers USA [americanchemicalsuppliers.com]

- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 7. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Kaurene-Type Diterpenes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of kaurene-type diterpenes, a class of natural products with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction to Kaurene-Type Diterpenes

Kaurene-type diterpenes are a large and structurally diverse group of tetracyclic diterpenoids characterized by the kaurane (B74193) skeleton. Predominantly isolated from plants of the Isodon genus, they are also found in other plant families such as Asteraceae, Lamiaceae, and Euphorbiaceae. These natural compounds have garnered considerable attention in the scientific community for their wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The ent-kaurane configuration is particularly common and exhibits significant biological activities. Prominent examples of biologically active kaurene-type diterpenes include oridonin, eriocalyxin B, kaurenoic acid, and grandiflorenic acid.

Quantitative Analysis of Biological Activities

The biological potency of kaurene-type diterpenes has been quantified across various studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected compounds, providing a comparative overview for researchers.

Anticancer Activity

The cytotoxic effects of kaurene-type diterpenes against various cancer cell lines are typically evaluated using assays that measure cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | HGC-27 (Gastric Cancer) | 1.25 - 20 (Dose-dependent inhibition) | |

| PC3 (Prostate Cancer) | 20 - 40 | ||

| DU145 (Prostate Cancer) | 30 - 60 | ||

| Eriocalyxin B | A-549 (Lung Cancer) | 0.3 - 3.1 | |

| MCF-7 (Breast Cancer) | 0.3 - 3.1 | ||

| SMMC-7721 (Hepatocellular Carcinoma) | 0.3 - 3.1 | ||

| SW-480 (Colon Cancer) | 0.3 - 3.1 | ||

| HL-60 (Leukemia) | 0.3 - 3.1 | ||

| Kaurenoic Acid | Various Cancer Cell Lines | Varies | |

| Grandiflorenic Acid | Trypanosoma cruzi (trypomastigotes) | 0.0246 | |

| Annoglabasin H | LU-1 (Lung Cancer) | 3.7 - 4.6 | |

| MCF-7 (Breast Cancer) | 3.7 - 4.6 | ||

| SK-Mel2 (Melanoma) | 3.7 - 4.6 | ||

| KB (Oral Epidermoid Carcinoma) | 3.7 - 4.6 | ||

| Sigesbeckin A | MRSA | 64 µg/mL (MIC) | |

| VRE | 64 µg/mL (MIC) | ||

| Compound 5 (from S. orientalis) | MRSA | 64 µg/mL (MIC) | |

| VRE | 64 µg/mL (MIC) |

Anti-inflammatory Activity

The anti-inflammatory potential of kaurene-type diterpenes is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | IC50 (µM) | Reference |

| Kaurene Derivatives (various) | NO Production Inhibition (RAW 264.7) | 2 - 10 | |

| Isohenolide I | NO Production Inhibition (RAW 264.7) | 15.99 ± 0.75 | |

| Isohenolide M | NO Production Inhibition (RAW 264.7) | 18.19 ± 0.42 | |

| Isodon serra Compound 1 | NO Production Inhibition (BV-2) | 15.6 | |

| Isodon serra Compound 9 | NO Production Inhibition (BV-2) | 7.3 |

Antimicrobial Activity

The antimicrobial efficacy of kaurene-type diterpenes is determined by their minimum inhibitory concentration (MIC) against various pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Kaurenoic Acid | Streptococcus sobrinus | 10 | |

| Streptococcus mutans | 10 | ||

| Streptococcus mitis | 10 | ||

| Streptococcus sanguinis | 10 | ||

| Lactobacillus casei | 10 | ||

| Streptococcus salivarius | 100 | ||

| Enterococcus faecalis | 200 | ||

| Sigesbeckin A | MRSA | 64 | |

| VRE | 64 | ||

| Compound 5 (from S. orientalis) | MRSA | 64 | |

| VRE | 64 | ||

| Wedelia chinensis Compounds 64 & 65 | Staphylococcus aureus | 19.35 & 18.31 (MIC50) |

Key Mechanisms of Action and Signaling Pathways

Kaurene-type diterpenes exert their biological effects through the modulation of various cellular signaling pathways. Their anticancer activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. In the context of inflammation, they are known to inhibit the pro-inflammatory NF-κB signaling pathway.

Anticancer Mechanisms: Apoptosis and Cell Cycle Arrest

Many kaurene-type diterpenes, such as oridonin, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, these compounds can arrest the cell cycle at different phases, preventing cancer cell proliferation.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaurene-type diterpenes have been shown to inhibit this pathway, thereby reducing inflammation.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of kaurene-type diterpenes, this section provides detailed methodologies for key experiments cited in the literature.

Cytotoxicity Assessment: MTT and SRB Assays

The MTT and SRB assays are colorimetric methods widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the kaurene-type diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Principle: SRB is a fluorescent dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.

-

Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Repeat the washing step with 1% acetic acid.

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

Cell Cycle Analysis using Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Incubate for at least 30 minutes at 4°C.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Detection: Caspase Activity Assay

Principle: This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. A specific substrate for these caspases is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the label, which can then be detected.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release their contents, including active caspases.

-

Substrate Addition: Add the caspase substrate solution to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to occur.

-

Detection: Measure the fluorescence or absorbance of the released label using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion and Future Directions

Kaurene-type diterpenes represent a promising class of natural products with a broad range of biological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future research should focus on elucidating the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel derivatives with enhanced therapeutic potential.

Methodological & Application

Application Notes and Protocols for 3α-Tigloyloxypterokaurene L3 In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3α-Tigloyloxypterokaurene L3 and In Vitro Cytotoxicity Testing

3α-Tigloyloxypterokaurene L3 is a natural product of scientific interest for its potential therapeutic properties. Evaluating the cytotoxic effects of this compound is a critical first step in the drug discovery process. This document provides detailed protocols for assessing the in vitro cytotoxicity of 3α-Tigloyloxypterokaurene L3 using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying the total protein content of viable cells.[1][2][3][4] Additionally, a protocol for investigating the induction of apoptosis via changes in mitochondrial membrane potential using the JC-1 dye is included to provide mechanistic insights.

Data Presentation: Cytotoxicity of 3α-Tigloyloxypterokaurene L3

The cytotoxic activity of 3α-Tigloyloxypterokaurene L3 should be determined against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity. The following table is a template for presenting such data.

| Cell Line | Tissue of Origin | IC50 (µM) of 3α-Tigloyloxypterokaurene L3 |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for cytotoxicity screening.[2][3][5]

Materials:

-

3α-Tigloyloxypterokaurene L3 stock solution (e.g., in DMSO)

-

Human cancer cell lines

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the exponential growth phase using trypsin-EDTA.

-

Determine cell density using a hemocytometer.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3α-Tigloyloxypterokaurene L3 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

Cell Fixation:

-

Staining:

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[4]

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (OD of treated cells / OD of control cells) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

JC-1 Assay for Mitochondrial Membrane Potential

This assay helps to determine if the observed cytotoxicity is mediated by the induction of apoptosis through the mitochondrial pathway.[6][7]

Materials:

-

JC-1 Dye

-

DMSO

-

Cell culture medium

-

96-well black, clear-bottom plates or flow cytometry tubes

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment:

-

Seed and treat cells with 3α-Tigloyloxypterokaurene L3 as described in the SRB assay protocol (steps 1 and 2). Include a positive control for apoptosis (e.g., staurosporine).

-

-

JC-1 Staining:

-

Washing:

-

Remove the JC-1 staining solution.

-

Wash the cells twice with warm PBS.

-

-

Fluorescence Measurement:

-

Microplate Reader: Add 100 µL of PBS to each well. Measure the fluorescence of JC-1 aggregates (red) at Ex/Em = 535/590 nm and JC-1 monomers (green) at Ex/Em = 485/530 nm.

-

Flow Cytometry: Resuspend the cells in 0.5 mL of PBS. Analyze the cells using a flow cytometer with 488 nm excitation. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[10]

-

Data Analysis:

-

The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization, a hallmark of apoptosis.

Visualizations

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by L3.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. biotium.com [biotium.com]

- 7. genscript.com [genscript.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. JC-1 MitoMP Detection Kit MT09 manual | DOJINDO [dojindo.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: Synthesis and SAR Studies of 3α-Tigloyloxypterokaurene L3 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids are a class of natural products known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Structure-Activity Relationship (SAR) studies of these compounds are crucial for the development of new therapeutic agents with improved potency and selectivity.[3] This document provides detailed protocols for the synthesis of novel 3α-Tigloyloxypterokaurene L3 derivatives and the subsequent evaluation of their cytotoxic activity to establish a preliminary SAR profile.

The core structure, 3α-hydroxypterokaurene L3, is a hypothetical kaurane diterpenoid used here as a starting scaffold for derivatization. The tigloyl group is an unsaturated ester moiety found in various bioactive natural products and is introduced to the C3-α position. Subsequent modifications are proposed to explore the impact of different functional groups on the molecule's biological activity.

Experimental Protocols

General Synthesis of 3α-Tigloyloxypterokaurene L3 Derivatives

The synthesis of the target derivatives involves a two-step process: first, the esterification of the 3α-hydroxyl group of the pterokaurene core with tiglic acid, followed by modifications of other functionalities on the pterokaurene scaffold. A representative synthetic scheme is outlined below.

1.1. Esterification of 3α-Hydroxypterokaurene L3 (Mitsunobu Reaction)

This protocol describes the esterification of the C3-α hydroxyl group with tiglic acid using a Mitsunobu reaction, which typically proceeds with inversion of configuration.[4][5]

Materials:

-

3α-Hydroxypterokaurene L3

-

Tiglic Acid

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3α-Hydroxypterokaurene L3 (1.0 equiv) and tiglic acid (1.2 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 3α-Tigloyloxypterokaurene L3.

1.2. Synthesis of Derivatives (Representative Examples)

Further derivatization can be performed on other functional groups of the 3α-Tigloyloxypterokaurene L3 scaffold. For instance, if the pterokaurene core contains a C17-exocyclic double bond, it can be epoxidized or dihydroxylated.

1.2.1. Epoxidation of the C17-Exocyclic Double Bond

Materials:

-

3α-Tigloyloxypterokaurene L3

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 3α-Tigloyloxypterokaurene L3 (1.0 equiv) in DCM in a round-bottom flask and cool to 0 °C.

-

Add m-CPBA (1.5 equiv) portion-wise to the stirred solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous Na2S2O3 solution.

-

Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the C17-epoxide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized 3α-Tigloyloxypterokaurene L3 derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Studies

The following table summarizes the hypothetical cytotoxic activities (IC50 values) of a series of synthesized 3α-Tigloyloxypterokaurene L3 derivatives against the MCF-7 human breast cancer cell line.

| Compound | R1 (C3-position) | R2 (C17-position) | IC50 (µM) for MCF-7 |

| L3-OH | -OH | =CH2 | > 100 |

| L3-Tig | -O-Tigloyl | =CH2 | 25.4 |

| L3-Tig-Epoxide | -O-Tigloyl | Epoxide | 12.8 |

| L3-Tig-Diol | -O-Tigloyl | Diol | 45.2 |

| L3-Ac | -O-Acetyl | =CH2 | 58.7 |

| L3-Benzoyl | -O-Benzoyl | =CH2 | 32.1 |

Interpretation of SAR Data:

-

The parent compound with a free hydroxyl group at C3 (L3-OH) shows weak activity.

-

Esterification of the C3-hydroxyl group with a tigloyl moiety (L3-Tig) significantly enhances cytotoxic activity.

-

Modification of the C17-exocyclic double bond to an epoxide (L3-Tig-Epoxide) further improves potency, suggesting that this functional group may be involved in binding to a biological target.

-

Conversion of the double bond to a diol (L3-Tig-Diol) reduces activity compared to the epoxide, indicating that the steric and electronic properties of the C17 substituent are important.

-

Other ester groups at C3, such as acetyl (L3-Ac) and benzoyl (L3-Benzoyl), also confer cytotoxicity, but the tigloyl group appears to be optimal among the tested analogs.

Visualizations

Caption: Synthetic workflow for 3α-Tigloyloxypterokaurene L3 derivatives.

Caption: Hypothetical signaling pathway for L3 derivative-induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 4. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]

- 5. arabjchem.org [arabjchem.org]

- 6. researchgate.net [researchgate.net]

High-performance liquid chromatography method for 3α-Tigloyloxypterokaurene L3

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3α-Tigloyloxypterokaurene L3 is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantification of this diterpenoid, crucial for quality control and research purposes.

Application Notes

Introduction